Telotristat Ethyl is the ethyl ester form of telotristat, a tryptophan hydroxylase (TPH) inhibitor, with potential anti-serotonergic activity. Upon administration, telotristat binds to and inhibits the activity of TPH. This may result in a reduction in peripheral serotonin (5-HT) production and improvement of serotonin-mediated gastrointestinal effects such as severe diarrhea. TPH, the rate-limiting enzyme in serotonin biosynthesis, is overexpressed in carcinoid tumor cells.
See also: Telotristat (has active moiety).
Telotristat ethyl
CAS No.: 1033805-22-9
Cat. No.: VC0001537
Molecular Formula: C27H26ClF3N6O3
Molecular Weight: 575.0 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 1033805-22-9 |
---|---|
Molecular Formula | C27H26ClF3N6O3 |
Molecular Weight | 575.0 g/mol |
IUPAC Name | ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate |
Standard InChI | InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1 |
Standard InChI Key | MDSQOJYHHZBZKA-GBXCKJPGSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N |
SMILES | CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N |
Canonical SMILES | CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N |
Appearance | Solid powder |
Chemical Structure and Development Rationale
Telotristat ethyl (CHClFNO) is the ethyl ester prodrug of telotristat, its active metabolite . The compound exists as a hippurate salt, with solubility dependent on pH: >71 mg/mL at pH 1 but negligible at pH 5–9 . Its development stemmed from the need to target serotonin overproduction in carcinoid tumors, which drives debilitating diarrhea and flushing . TPH catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin. Telotristat ethyl’s 28–34-fold higher inhibitory potency against TPH1 and TPH2 compared to its prodrug form enables effective suppression of peripheral serotonin synthesis .
Mechanism of Action and Pharmacodynamics
Telotristat ethyl exerts its effects through irreversible inhibition of TPH, predominantly the TPH1 isoform expressed in enterochromaffin cells . By reducing serotonin biosynthesis, it mitigates serotonin-mediated gastrointestinal hypermotility and secretion. In healthy subjects, telotristat ethyl 500 mg three times daily (TID) decreased whole-blood serotonin by 57% and urinary 5-hydroxyindoleacetic acid (u5-HIAA) by 77% over 14 days . These pharmacodynamic effects correlate with clinical improvements in CS symptoms, as demonstrated in phase 3 trials .
Pharmacokinetic Profile
Absorption and Metabolism
After oral administration, telotristat ethyl is rapidly hydrolyzed by carboxylesterases to telotristat, achieving peak plasma concentrations (C) within 0.5–2 hours and 1.5–3 hours, respectively . Systemic exposure to telotristat is >300-fold higher than the prodrug, with dose-proportional increases observed from 100 mg to 1000 mg . Food significantly enhances bioavailability: a high-fat meal increases telotristat ethyl and telotristat exposure by 2.4-fold and 1.5-fold, respectively .
Distribution and Elimination
Telotristat exhibits a volume of distribution of 152 L, suggesting extensive tissue penetration . Both compounds undergo minimal hepatic metabolism via non-CYP pathways, with 93% excreted fecally as unchanged drug or metabolites . The half-life of telotristat is approximately 11.7 hours, supporting TID dosing .
Table 1: Pharmacokinetic Parameters of Telotristat Ethyl and Telotristat in Healthy Subjects
Parameter | Telotristat Ethyl (500 mg TID) | Telotristat (500 mg TID) |
---|---|---|
C (ng/mL) | 4.89 ± 1.43 | 1028 ± 344 |
T (h) | 1.5 (0.75–4) | 4 (2–4) |
AUC (ng·h/mL) | 15.06 ± 4.03 | 3255 ± 1030 |
t (h) | 2.97 ± 1.39 | 11.7 ± 1.74 |
Clinical Efficacy in Carcinoid Syndrome
Phase 3 Trials: TELESTAR and TELECAST
In the double-blind TELESTAR trial, telotristat ethyl 250 mg TID reduced daily bowel movements (BMs) by 1.7 vs. 0.9 with placebo (p=0.004) over 12 weeks . The responder rate (≥30% reduction in BMs) was 44% vs. 20% (p=0.001) . Concurrently, u5-HIAA levels decreased by 54% (250 mg) and 89.7% (500 mg) compared to placebo .
The TELECAST study extended these findings to patients with <4 BMs/day, demonstrating u5-HIAA reductions of 54% (250 mg) and 89.7% (500 mg) at week 12 (p<0.001 vs. placebo) .
Long-Term Efficacy: TELEPATH Extension Study
In the 84-week TELEPATH trial, 124 patients maintained stable reductions in CS symptoms, with 68% reporting adequate symptom relief . Quality-of-life scores, assessed via EORTC QLQ-C30 and GI.NET-21 questionnaires, showed sustained improvements in diarrhea and fatigue domains .
Adverse Event | Telotristat Ethyl 250 mg (n=45) | Placebo (n=45) |
---|---|---|
Nausea | 13% | 11% |
Abdominal Pain | 9% | 7% |
Fatigue | 7% | 5% |
Headache | 6% | 4% |
Clinical Implications and Future Directions
Telotristat ethyl addresses a critical unmet need in CS management by targeting serotonin overproduction at its source. Its addition to SSA therapy reduces diarrhea frequency and improves quality of life, with effects sustained over >2 years . Ongoing research explores its potential in other serotonin-mediated conditions, such as irritable bowel syndrome and chemotherapy-induced diarrhea.
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